N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-(4-(methylsulfonyl)phenyl)propanamide
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Overview
Description
N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-(4-(methylsulfonyl)phenyl)propanamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a cyclopropylsulfonyl group, a piperidinyl moiety, and a methylsulfonylphenyl group
Mechanism of Action
Target of Action
The primary target of this compound is the Glycine Transporter 1 (GlyT1) . GlyT1 is a protein that plays a crucial role in the regulation of glycine concentrations in the synaptic cleft. By inhibiting GlyT1, the compound increases the availability of glycine, a neurotransmitter involved in various physiological processes.
Mode of Action
The compound acts as a potent and selective inhibitor of GlyT1 . It binds to the transporter, preventing the reuptake of glycine from the synaptic cleft. This results in an increased concentration of glycine, which can enhance the activation of glycine receptors.
Biochemical Pathways
The inhibition of GlyT1 affects the glycinergic neurotransmission pathway . Increased glycine levels can enhance the activation of glycine receptors, which are involved in the modulation of various neural and cognitive functions. The downstream effects of this modulation can vary depending on the specific physiological context.
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the enhancement of glycinergic neurotransmission . By inhibiting GlyT1 and increasing glycine availability, the compound can modulate the activity of glycine receptors and potentially influence various neural and cognitive functions.
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the pH level can affect the compound’s solubility and stability Additionally, factors such as the presence of other substances in the environment, the specific physiological context, and individual patient characteristics can also potentially influence the compound’s action and efficacy
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-(4-(methylsulfonyl)phenyl)propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidinyl Moiety: The piperidinyl group can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Cyclopropylsulfonyl Group: This step involves the reaction of the piperidinyl intermediate with a cyclopropylsulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Methylsulfonylphenyl Group: The final step involves the coupling of the cyclopropylsulfonylpiperidinyl intermediate with a methylsulfonylphenyl derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-(4-(methylsulfonyl)phenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with altered functional groups.
Scientific Research Applications
N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-(4-(methylsulfonyl)phenyl)propanamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-(4-(methylsulfonyl)phenyl)propanamide: shares similarities with other sulfonyl-containing compounds, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]-3-(4-methylsulfonylphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O5S2/c1-27(23,24)17-5-2-15(3-6-17)4-9-19(22)20-14-16-10-12-21(13-11-16)28(25,26)18-7-8-18/h2-3,5-6,16,18H,4,7-14H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIBAJERROJSCHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NCC2CCN(CC2)S(=O)(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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